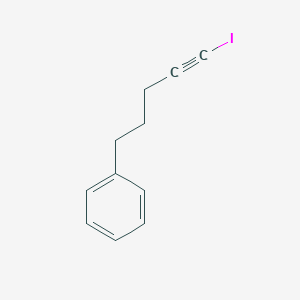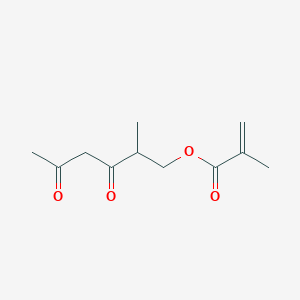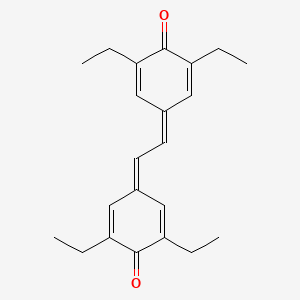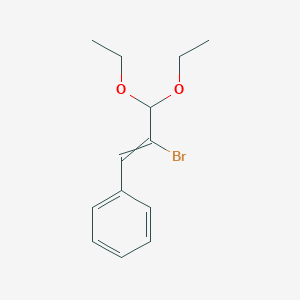
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a diethoxyprop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of (3,3-diethoxyprop-1-en-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the diethoxyprop-1-en-1-yl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products include (2-Hydroxy-3,3-diethoxyprop-1-en-1-yl)benzene or (2-Amino-3,3-diethoxyprop-1-en-1-yl)benzene.
Oxidation Reactions: Products include (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzaldehyde or (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzoic acid.
Reduction Reactions: Products include (2-Bromo-3,3-diethoxypropyl)benzene.
Aplicaciones Científicas De Investigación
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diethoxyprop-1-en-1-yl group can participate in various chemical interactions, leading to the modulation of biological pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Diethoxyprop-1-en-1-yl)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of the diethoxyprop-1-en-1-yl group, leading to different reactivity and applications.
Uniqueness
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene is unique due to the presence of both a bromine atom and a diethoxyprop-1-en-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
130112-11-7 |
|---|---|
Fórmula molecular |
C13H17BrO2 |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
(2-bromo-3,3-diethoxyprop-1-enyl)benzene |
InChI |
InChI=1S/C13H17BrO2/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-10,13H,3-4H2,1-2H3 |
Clave InChI |
WFVOVMWAKLZAMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=CC1=CC=CC=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


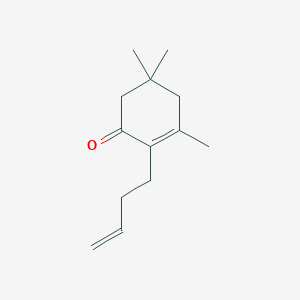
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
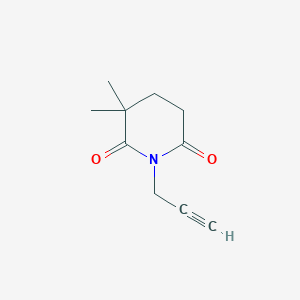
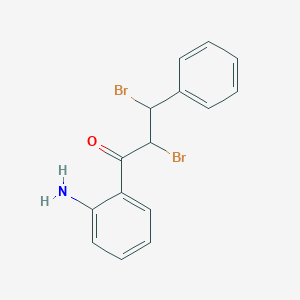
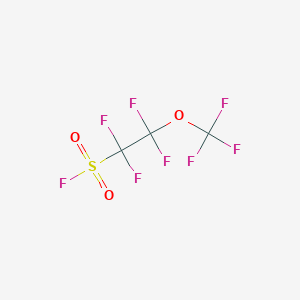
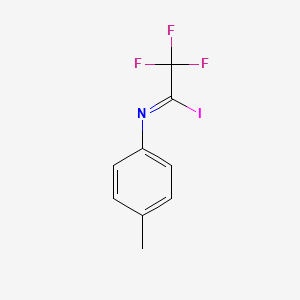
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
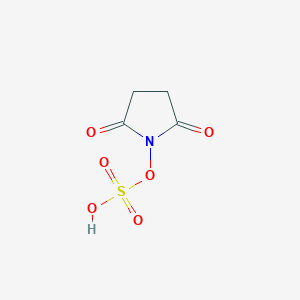
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
